Prednisone-d7 (Major)
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Overview
Description
Prednisone-d7 (Major) is a deuterated form of prednisone, a synthetic glucocorticoid with anti-inflammatory and immunosuppressant properties. The deuterium labeling in prednisone-d7 makes it particularly useful as an internal standard in mass spectrometry for the quantification of prednisone . This compound is widely used in pharmaceutical research and clinical diagnostics due to its stability and reliability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prednisone-d7 involves the incorporation of deuterium atoms into the prednisone molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure .
Industrial Production Methods
Industrial production of prednisone-d7 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is then purified using chromatographic techniques to achieve the desired level of deuteration .
Chemical Reactions Analysis
Types of Reactions
Prednisone-d7 undergoes various chemical reactions, including:
Oxidation: Prednisone-d7 can be oxidized to form prednisolone-d7, another deuterated glucocorticoid.
Reduction: Reduction reactions can convert prednisone-d7 back to its inactive form, cortisone-d7.
Substitution: Deuterium atoms in prednisone-d7 can be replaced with hydrogen atoms under specific conditions.
Common Reagents and Conditions
Major Products
Prednisolone-d7: Formed through oxidation reactions.
Cortisone-d7: Formed through reduction reactions.
Scientific Research Applications
Prednisone-d7 is extensively used in scientific research due to its stable isotopic labeling. Some key applications include:
Mechanism of Action
Prednisone-d7 exerts its effects through its active form, prednisolone-d7. Prednisolone-d7 binds to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then modulates the transcription of target genes involved in inflammatory and immune responses . The primary molecular targets include cytokines, chemokines, and adhesion molecules .
Comparison with Similar Compounds
Similar Compounds
Prednisolone-d7: Another deuterated glucocorticoid with similar anti-inflammatory properties.
Cortisone-d7: A deuterated form of cortisone, which is an inactive precursor of prednisone.
Dexamethasone-d7: A deuterated form of dexamethasone, a potent glucocorticoid with a longer duration of action.
Uniqueness
Prednisone-d7 is unique due to its specific deuterium labeling, which provides enhanced stability and reliability in mass spectrometric analyses. This makes it an invaluable tool in pharmaceutical research and clinical diagnostics .
Properties
Molecular Formula |
C21H26O5 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-2,4,6,6,9,12,12-heptadeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-8,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i3D2,5D,9D,10D2,18D |
InChI Key |
XOFYZVNMUHMLCC-ZDPLQQOCSA-N |
Isomeric SMILES |
[2H]C1=C[C@]2(C(=C(C1=O)[2H])C(C[C@@H]3[C@@]2(C(=O)C([C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)([2H])[2H])[2H])([2H])[2H])C |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C |
Origin of Product |
United States |
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